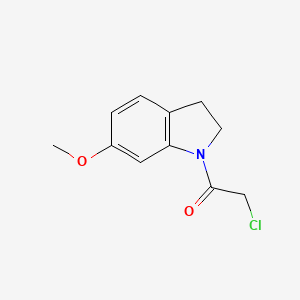

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone

Description

Chemical Structure and Nomenclature: A Review within Halogenated Ethanones and Substituted Indolines

The systematic name, 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone, provides a clear description of its molecular structure. The nomenclature can be broken down to understand the arrangement of its atoms. The "ethanone" suffix indicates a two-carbon acyl group, where one carbon is part of a carbonyl group. The prefix "2-Chloro" specifies that a chlorine atom is attached to the second carbon of this ethanone (B97240) moiety. The term "1-(6-methoxyindolin-1-yl)" reveals that the first carbon of the ethanone group is bonded to the nitrogen atom of a 6-methoxyindoline (B1368176) ring system.

Halogenated Ethanones: This class of compounds is characterized by an ethanone backbone with one or more halogen substituents. allen.in The presence of a halogen atom significantly influences the chemical reactivity of the molecule. In the case of alpha-halo ketones, such as the "2-chloroethanone" part of the target molecule, the carbon atom adjacent to the carbonyl group is halogenated. fiveable.me This structural feature is of particular interest in organic synthesis. The nomenclature of halogenated organic compounds follows IUPAC rules, where the halogen is treated as a substituent and named with a prefix ending in "o" (e.g., chloro, bromo, iodo). youtube.comdocbrown.info

Substituted Indolines: The indoline (B122111) scaffold is a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2,3-double bond of indole (B1671886) is saturated. wikipedia.orgnih.gov The "6-methoxy" prefix indicates the presence of a methoxy (B1213986) group (-OCH3) at the 6th position of the indoline ring. Substitutions on the indoline ring system can significantly alter its electronic properties and biological activity.

The combination of these two moieties in this compound results in a molecule with distinct reactive sites, making it a potentially valuable intermediate in synthetic chemistry.

| Component | Chemical Class | Key Structural Features |

| 2-Chloroethanone | Halogenated Ethanone | Two-carbon acyl group with a chlorine atom on the alpha-carbon. |

| 6-Methoxyindoline | Substituted Indoline | Bicyclic aromatic amine with a methoxy group on the benzene ring. |

The Indoline Scaffold in Contemporary Medicinal and Synthetic Chemistry Research

The indoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds and approved drugs. nih.govekb.egresearchgate.net This prevalence is attributed to the ability of the indoline nucleus to interact with a wide range of biological targets, often serving as a versatile template for the design of new therapeutic agents. researchgate.net

Medicinal Chemistry Significance: Indoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.eg The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions on both the aromatic and the saturated rings, allows for the fine-tuning of its steric and electronic properties to achieve desired biological effects. rsc.orgacs.org The nitrogen atom of the indoline ring can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. nih.gov

Synthetic Chemistry Utility: Beyond its medicinal applications, the indoline scaffold serves as a valuable building block in organic synthesis. ekb.eg Its structure can be modified through various chemical reactions, including N-acylation, N-alkylation, and electrophilic aromatic substitution on the benzene ring. The development of novel synthetic methodologies to access functionalized indolines is an active area of research. mdpi.comacs.org The conversion of substituted indolines into the corresponding indoles, which are also highly important in medicinal chemistry, is another significant synthetic transformation. researchgate.net

| Research Area | Significance of the Indoline Scaffold |

| Medicinal Chemistry | Privileged structure found in numerous bioactive molecules and drugs. Exhibits a wide range of pharmacological activities. |

| Synthetic Chemistry | Versatile building block for the synthesis of more complex molecules. Amenable to various chemical modifications. |

Research Significance of Alpha-Halocarbonyl Compounds in Organic Transformations

Alpha-halocarbonyl compounds, particularly alpha-haloketones, are highly versatile and reactive intermediates in organic synthesis. mdpi.comnih.gov The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—makes them susceptible to attack by a wide variety of nucleophiles. nih.gov This dual reactivity is the foundation for their extensive use in the construction of diverse molecular architectures.

Reactivity and Synthetic Applications: The carbon-halogen bond in alpha-haloketones is activated by the adjacent electron-withdrawing carbonyl group, making the alpha-carbon highly electrophilic and prone to nucleophilic substitution reactions. nih.gov This reactivity has been exploited in a vast number of synthetic transformations, including:

Synthesis of Heterocycles: Alpha-haloketones are key precursors for the synthesis of a wide array of N, S, and O-containing heterocyclic compounds, many of which possess significant biological activity. mdpi.comnih.gov

Alkylation Reactions: They are effective alkylating agents for a variety of nucleophiles, including amines, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Rearrangement Reactions: Under basic conditions, alpha-haloketones can undergo rearrangements, such as the Favorskii rearrangement, to yield carboxylic acid derivatives.

The utility of alpha-halocarbonyl compounds is further underscored by their role as key intermediates in the synthesis of several blockbuster pharmaceutical drugs. mdpi.com The development of greener and more efficient methods for the synthesis of alpha-haloketones remains an area of active investigation. mdpi.com

| Type of Reaction | Role of Alpha-Halocarbonyl Compounds |

| Heterocycle Synthesis | Key building blocks for N, S, and O-containing rings. |

| Alkylation | Electrophilic partner for various nucleophiles. |

| Rearrangements | Substrates for reactions like the Favorskii rearrangement. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

793672-17-0 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

2-chloro-1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C11H12ClNO2/c1-15-9-3-2-8-4-5-13(10(8)6-9)11(14)7-12/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

POUZLWAQXVLYGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCN2C(=O)CCl)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 6 Methoxyindolin 1 Yl Ethanone and Its Analogs

Direct N-Chloroacetylation of 6-Methoxyindoline (B1368176): Reaction Optimization and Scope

The most direct route to synthesize 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is through the N-chloroacetylation of the 6-methoxyindoline starting material. This reaction involves the formation of an amide bond between the secondary amine of the indoline (B122111) ring and a chloroacetyl group.

The N-acylation of indolines is a well-established transformation, though its efficiency can be influenced by the choice of reagents and reaction conditions. The comparatively low nucleophilicity of the indoline nitrogen compared to other amines means that forcing conditions or specific activation may be required.

A common and effective method for N-chloroacetylation involves the use of chloroacetyl chloride as the acylating agent. This highly reactive acyl halide readily reacts with the indoline nitrogen. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), and often in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Suitable bases include inorganic carbonates like sodium bicarbonate (NaHCO3) or organic amines such as triethylamine (B128534) (TEA).

Alternative acylating agents and methods have been explored for the N-acylation of indoles and related heterocycles, which can be adapted for indolines. These include:

Carboxylic Acids with Coupling Reagents: Direct acylation with chloroacetic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Thioesters: Thioesters have been developed as a stable and chemoselective acyl source for the N-acylation of indoles, offering a milder alternative to highly reactive acyl chlorides.

Phase-Transfer Catalysis: For reactions involving an aqueous base (e.g., NaOH) and an organic solvent, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can facilitate the migration of the hydroxide (B78521) ion into the organic phase to deprotonate the indoline, enhancing its nucleophilicity.

| Acylating Agent | Base/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Chloroacetyl Chloride | Triethylamine (TEA), NaHCO3 | Dichloromethane (CH2Cl2), Acetonitrile | High reactivity, rapid reaction; requires a base to scavenge HCl. | |

| Carboxylic Acids | DCC, DMAP | Various organic solvents | Direct use of carboxylic acids, avoids handling acyl chlorides. | |

| Thioesters | Cesium Carbonate (Cs2CO3) | Xylene | Mild, stable acyl source with high chemoselectivity. | |

| Acyl Chlorides | NaOH (aq), Phase-Transfer Catalyst | Dichloromethane (CH2Cl2) | Effective for substrates with low solubility in non-polar solvents. |

While bases are often used in stoichiometric amounts as acid scavengers, certain systems employ catalytic quantities of a substance to promote the N-acylation reaction, thereby enhancing efficiency and selectivity.

Inorganic bases, such as sodium carbonate (Na2CO3) , have been successfully used as catalysts for the N-acylation of indoles with alkenyl carboxylates, a methodology that could be adapted for indolines. This provides a simple and efficient catalytic system. Boric acid has also been reported as a catalyst for the direct N-acylation of indole (B1671886) with carboxylic acids, offering a facile and economical method.

For more complex transformations, particularly asymmetric synthesis, organocatalysts have gained prominence. Chiral N-heterocyclic carbenes (NHCs) and isothioureas are effective Lewis basic catalysts that can activate carboxylic acid derivatives for asymmetric acylation reactions. These catalysts operate by forming a highly reactive acyl-intermediate (e.g., an acyl-azolium ion), which is then attacked by the nucleophilic indoline nitrogen. While primarily used for achieving enantioselectivity, these catalysts also significantly enhance reaction rates under mild conditions.

| Catalyst Type | Example | Acylating Agent | Mechanism | Reference |

|---|---|---|---|---|

| Inorganic Base | Na2CO3 | Alkenyl Carboxylates | Base-catalyzed nucleophilic attack. | |

| Lewis Acid | Boric Acid | Carboxylic Acids | Activation of the carboxylic acid. | |

| Organocatalyst (Lewis Base) | N-Heterocyclic Carbenes (NHCs) | Acyl Chlorides, Anhydrides | Formation of a reactive acyl-azolium intermediate. | |

| Organocatalyst (Lewis Base) | Chiral Isothioureas | Acyl Chlorides, Anhydrides | Activation of acylating agent for asymmetric transformations. |

The synthesis of α-chloro ketones, including this compound, has traditionally relied on reagents that can be hazardous or produce significant waste. Green chemistry principles aim to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic protocols.

Efforts in this area focus on several key aspects:

Safer Chlorinating Agents: The direct α-halogenation of ketones is the most common route to α-haloketones. Green approaches seek to replace harsh halogenating agents like elemental chlorine. For instance, trichloroisocyanuric acid can serve as both a stoichiometric oxidant and an α-halogenating reagent, allowing for the direct conversion of alcohols into α-chloro ketones under specific conditions. This can reduce the number of synthetic steps and avoid more hazardous reagents.

Catalytic Processes: The development of catalytic methods is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste. For example, catalytic systems that utilize environmentally benign oxidants like molecular oxygen (O2) or hydrogen peroxide (H2O2) are highly desirable.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like direct N-acylation generally have good atom economy, especially when the only byproduct is a simple salt formed from the base and HCl.

While specific green protocols for this compound are not extensively documented, the general principles and methodologies developed for the synthesis of other α-chloro ketones are directly applicable.

Synthesis of 6-Methoxyindoline Precursors: Methodological Advancements

The availability of the 6-methoxyindoline core is crucial for the synthesis of the target compound. This precursor is typically prepared from commercially available starting materials like methoxy-substituted anilines or benzaldehydes.

Several classical and modern synthetic strategies are employed for the construction of the methoxy-activated indole ring, which is subsequently reduced to the indoline.

Fischer Indole Synthesis: This is one of the most common methods for indole synthesis. It involves the reaction of a phenylhydrazine (B124118) (e.g., p-methoxyphenylhydrazine) with an aldehyde or ketone under acidic conditions. The resulting phenylhydrazone undergoes a-sigmatropic rearrangement to form the indole.

Japp-Klingemann Reaction: This method can be used to prepare the necessary phenylhydrazone precursors for the Fischer synthesis. For example, reacting m-anisidine (B1676023) with sodium nitrite (B80452) and then with an active methylene (B1212753) compound like ethyl α-ethylacetoacetate yields an azo-ester intermediate which can be converted to an indole-2-carboxylate.

Leimgruber-Batcho Indole Synthesis: This is another versatile method that often provides good yields and can be performed under milder conditions than the Fischer synthesis, making it suitable for substrates with sensitive functional groups.

Reduction of Methoxyindoles: Once the desired 6-methoxyindole (B132359) is synthesized, it can be reduced to 6-methoxyindoline. Common reducing agents for this transformation include sodium cyanoborohydride, catalytic hydrogenation (e.g., using H2 over a palladium catalyst), or other hydride reagents.

Recent advancements often focus on palladium-catalyzed intramolecular C-H amination reactions of appropriately substituted phenethylamine (B48288) derivatives to form the indoline ring directly, offering high efficiency and mild reaction conditions.

Enantioselective Synthesis and Chiral Resolution Strategies for Related Indoline Derivatives

Many biologically active molecules containing an indoline scaffold are chiral. Therefore, methods for obtaining enantiomerically pure indoline derivatives are of significant interest. These strategies fall into two main categories: asymmetric synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create the desired stereocenter directly during the synthesis.

Catalytic Asymmetric Reduction/Hydrogenation: A highly effective method involves the enantioselective reduction of a prochiral indole or 3H-indole precursor. Metal-free Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch ester as the hydrogen source can produce optically active indolines with high enantioselectivities. Transition metal catalysts, such as those based on iridium or copper, are also widely used for the asymmetric hydrogenation of indoles or intramolecular hydroamination of alkene-containing anilines to form chiral indolines.

Catalytic Asymmetric Cycloadditions: Formal (3+2) cycloaddition reactions, for example between an indole and an acrylate (B77674) derivative catalyzed by a chiral Lewis acid like (R)-BINOL•SnCl4, can directly generate chiral pyrroloindolines and indoline structures.

Chiral Resolution Strategies: This approach involves separating a racemic mixture of the indoline derivative.

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slow-reacting enantiomer and the product from the fast-reacting enantiomer. Non-enzymatic catalytic N-acylation using a chiral catalyst can effectively resolve racemic 2-substituted indolines.

Classical Resolution via Diastereomers: A racemic indoline can be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers from a racemic mixture.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1 6 Methoxyindolin 1 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The presence of an electron-withdrawing acyl group adjacent to the chlorine-bearing carbon atom significantly activates the alpha-chloro position towards nucleophilic attack. uwindsor.ca This enhanced reactivity, a hallmark of α-halo ketones, makes 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone an excellent substrate for SN2 reactions. amazonaws.com

Formation of Diverse Heterocyclic Systems via Alkylation

A primary application of the pronounced electrophilicity of the α-carbon in this compound is its use in the construction of heterocyclic rings. This is typically achieved by reacting it with bifunctional nucleophiles, where one nucleophilic center displaces the chloride ion, and the second subsequently reacts, often with the ketone carbonyl, to effect cyclization.

This strategy allows for the synthesis of a wide array of heterocyclic structures. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Similarly, reaction with β-keto esters in the presence of a base can yield substituted furans. uwindsor.ca The Hantzsch pyrrole (B145914) synthesis, which involves the reaction of an α-halo ketone with a β-keto ester and ammonia (B1221849) or an amine, provides a classic route to pyrroles. uwindsor.ca

| Reactant | Resulting Heterocycle Core | General Reaction Conditions |

|---|---|---|

| Thioamide (R-CSNH2) | Thiazole | Reflux in ethanol |

| β-Ketoester and Ammonia | Pyrrole | Hantzsch Synthesis Conditions |

| Salicylaldehyde | Benzofuran | Base-catalyzed condensation |

| o-Phenylenediamine | Benzodiazepine (B76468) | Acid or base catalysis |

This table presents illustrative examples of heterocyclic syntheses based on the known reactivity of α-chloro ketones. Specific conditions and yields for this compound would require experimental validation.

Kinetic and Thermodynamic Parameters Governing Substitution Pathways

The nucleophilic substitution at the alpha-chloro position of this compound is generally expected to follow a bimolecular (SN2) mechanism. Kinetic studies on analogous α-halo ketones have shown that these reactions are significantly faster than those of corresponding alkyl halides. uwindsor.ca This rate enhancement is attributed to the electronic influence of the adjacent carbonyl group, which stabilizes the transition state. semanticscholar.org

Computational studies on simpler α-halo ketones suggest that the activation energy for the SN2 pathway is lowered due to the stabilization of the transition state by the neighboring carbonyl group. semanticscholar.org This stabilization arises from the overlap of the p-orbitals of the carbonyl group with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state. amazonaws.com

Stereochemical Outcomes of Nucleophilic Substitution Reactions

For α-chloro ketones possessing a chiral center at the alpha-carbon, nucleophilic substitution via an SN2 mechanism is expected to proceed with inversion of configuration. This is a direct consequence of the backside attack of the nucleophile on the carbon atom bearing the leaving group. nih.gov

While this compound itself is achiral at the alpha-position, the principles of stereochemistry become crucial when considering reactions of chiral α-halo ketones. The stereochemical integrity of the reaction is a key consideration in asymmetric synthesis, where the controlled formation of a specific stereoisomer is desired. The predictability of the stereochemical outcome of SN2 reactions on α-halo ketones makes them valuable intermediates in the synthesis of enantiomerically pure compounds.

Reactions Involving the Ethanone (B97240) Carbonyl Moiety: Functional Group Transformations

The carbonyl group of the ethanone moiety in this compound is also a site of reactivity. It can undergo a range of functional group transformations typical of ketones. For example, it can participate in condensation reactions, such as the aldol (B89426) reaction, if an enolizable proton is present on the other side of the carbonyl or under specific conditions that favor enolate formation.

Furthermore, the carbonyl group can be a precursor to other functional groups. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Reaction with amines can lead to the formation of imines or enamines, which are themselves versatile synthetic intermediates. researchgate.net These transformations, when combined with the reactivity at the alpha-chloro position, significantly expand the synthetic utility of this compound.

Reactivity of the Indoline (B122111) Ring System

The 6-methoxyindoline (B1368176) core of the molecule is an electron-rich aromatic system, prone to electrophilic aromatic substitution. The substituents on the benzene (B151609) ring, namely the methoxy (B1213986) group and the nitrogen atom of the indoline ring (as an amide), exert a strong influence on the regioselectivity of these reactions.

Electrophilic Aromatic Substitution and Directed Functionalization of the Methoxyindoline Core

The methoxy group at the 6-position is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. chemrxiv.org The nitrogen atom of the indoline ring, being part of an amide, is a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl, but it can still influence the substitution pattern. The combined directing effects of the methoxy group and the amide-linked indoline nitrogen will determine the position of attack by incoming electrophiles.

The methoxy group strongly directs electrophiles to the positions ortho and para to it. In the case of 6-methoxyindoline, this would be the 5- and 7-positions. The amide group at the 1-position will also influence the electron distribution in the ring. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur selectively on the benzene portion of the indoline ring. masterorganicchemistry.com

| Reaction | Electrophile | Predicted Major Product(s) | Directing Influence |

|---|---|---|---|

| Bromination | Br+ | 5-Bromo and/or 7-Bromo derivative | Ortho-, para-directing methoxy group |

| Nitration | NO2+ | 5-Nitro and/or 7-Nitro derivative | Ortho-, para-directing methoxy group |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl and/or 7-Acyl derivative | Ortho-, para-directing methoxy group |

This table provides a qualitative prediction of the regiochemical outcome of electrophilic aromatic substitution reactions based on established principles of substituent effects. The actual product distribution would need to be determined empirically.

Transformations Involving the Indoline N-Acyl Group

The N-acyl group of an indoline, such as the chloroacetyl group in This compound , is a key site for chemical transformations. The amide linkage possesses characteristic reactivity, and the adjacent α-chloro carbon provides a reactive handle for nucleophilic substitution.

General Reactivity:

The N-chloroacetyl group is a powerful electrophile. The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This reaction, known as N-alkylation of the nucleophile, is a common strategy for introducing new functional groups. For instance, N-chloroacetyl derivatives of various amines are frequently used as building blocks in medicinal chemistry. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion.

Studies on related N-chloroacetyl compounds show reactions with various nucleophiles:

Amines: Primary and secondary amines can displace the chloride to form N-glycinyl derivatives.

Thiols: Thiolates are excellent nucleophiles that can form thioether linkages.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, into an amine via reduction.

While no specific examples involving This compound have been documented, it is chemically plausible that it would undergo such nucleophilic substitution reactions at the α-carbon of the N-acyl group.

Mechanistic Considerations:

The mechanism for these transformations is typically a straightforward bimolecular nucleophilic substitution (SN2). The rate of reaction would be influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon. The electron-donating nature of the 6-methoxy group on the indoline ring is unlikely to have a significant electronic effect on the reactivity of the remote N-acyl group, which is primarily governed by the carbonyl and the α-chloro substituent.

A representative, hypothetical reaction scheme is shown below. It is important to emphasize that this is a generalized transformation and has not been specifically reported for this compound.

| Reactant | Nucleophile (Nu-H) | Hypothetical Product | Reaction Type |

| This compound | R₂NH (Amine) | 2-(Dialkylamino)-1-(6-methoxyindolin-1-yl)ethanone | Nucleophilic Substitution |

| This compound | RSH (Thiol) | 1-(6-Methoxyindolin-1-yl)-2-(alkylthio)ethanone | Nucleophilic Substitution |

| This compound | NaN₃ (Sodium Azide) | 2-Azido-1-(6-methoxyindolin-1-yl)ethanone | Nucleophilic Substitution |

Ring-Opening and Ring-Expansion Reactions of the Indoline Scaffold

The indoline scaffold is a robust heterocyclic system. Ring-opening would require cleavage of one of the C-N or C-C bonds of the five-membered ring, which is generally energetically unfavorable. Ring-expansion reactions, conversely, involve the insertion of atoms into the ring to form a larger ring system, such as a quinoline (B57606) or a benzodiazepine derivative.

Ring-Opening Reactions:

No documented studies were found describing the ring-opening of This compound or closely related N-acyl indolines under typical laboratory conditions. The indoline ring is generally stable; however, under harsh reductive or oxidative conditions, cleavage of the heterocyclic ring could potentially occur, but such transformations are not typically classified as synthetic ring-opening reactions.

Ring-Expansion Reactions:

Ring-expansion of indole-based systems is a known strategy for the synthesis of larger nitrogen-containing heterocycles. For example, research has demonstrated the ring-expansion of indoles and indolones to form quinoline derivatives. rsc.orgnih.govnih.gov These reactions often proceed through complex mechanistic pathways involving intermediates like spiro-indolenines or the cleavage and reformation of specific bonds. rsc.orgnih.gov

A common strategy involves the reaction of an oxindole (B195798) (an oxidized form of indoline) with a C1 building block, which can insert into the C-N bond to expand the five-membered ring to a six-membered one. nih.gov

However, there is no specific evidence in the reviewed literature to suggest that This compound undergoes such ring-expansion reactions. The saturated nature of the indoline ring, compared to an indole (B1671886) or oxindole, presents a different electronic and structural environment. The N-chloroacetyl group itself is not typically associated with inducing ring-expansion of the indoline core. Any such transformation would likely require specific reagents and conditions designed to activate the indoline ring itself, and no such studies involving the title compound have been reported.

Summary of Ring-Expansion Studies on Related Scaffolds:

| Starting Scaffold | Reagents | Product Scaffold | Reference |

| Indolones | Alkynoates, Base | Quinolines | rsc.org |

| Indoles | (Brønsted Acid) | Cyclopenta[b]quinolines | nih.gov |

| Oxindoles | Diiodomethane, Base | Quinolinones | nih.gov |

This table illustrates known ring-expansion methodologies for related indole-based structures, but it must be stressed that these have not been applied to or reported for This compound .

Structure Activity Relationship Sar and Analog Design for Indolin 1 Yl Ethanone Derivatives

Systematic Modification of the Chloroacetyl Moiety: Impact on Reactivity and Intermolecular Interactions

The chloroacetyl group attached to the indoline (B122111) nitrogen is a key functional feature, influencing both the molecule's reactivity and its non-covalent interaction patterns. The chlorine atom, being a good leaving group, makes the alpha-carbon susceptible to nucleophilic substitution reactions. This reactivity is a common strategy in chemical synthesis for introducing a wide array of functional groups.

Modification of the chloroacetyl moiety significantly alters the compound's electrophilic nature. Replacing the chlorine with other halogens (e.g., bromine, iodine) would be expected to increase the reactivity towards nucleophiles, following the trend of leaving group ability (I > Br > Cl > F). Conversely, substitution with less labile groups would decrease this reactivity.

The chloroacetyl group also plays a role in forming intermolecular interactions. The carbonyl oxygen is a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and ligand-receptor binding. Studies on related chloro-substituted organic molecules have analyzed the role of the chlorine atom as a self-recognizing unit in crystal structures.

Furthermore, the replacement of the chloroacetyl group with other acyl moieties can introduce different types of intermolecular interactions. For example, incorporating aromatic rings could lead to π-π stacking interactions, while adding hydrogen bond donors or acceptors could create more complex hydrogen bonding networks. The synthesis of various 3-acylindoles has been achieved through methods like Friedel-Crafts acylation or the reaction of indoles with acyl chlorides, demonstrating the feasibility of such modifications. scite.ai

Exploration of Substituents on the 6-Methoxyindoline (B1368176) Core for Modulating Chemical Properties

The placement of the methoxy (B1213986) group on the indoline ring is crucial. Positional isomers, where the methoxy group is at other positions (e.g., 4, 5, or 7), can exhibit different electronic and steric properties. studysmarter.co.uk For instance, a methoxy group at the 5- or 7-position may have a more direct electronic influence on the pyrrole (B145914) ring portion of the indoline system compared to the 6-position. Research on indole (B1671886) derivatives has shown that shifting the methoxy group from the C-5 to the C-6 position can impact biological activity. nih.gov

The physical properties of positional isomers, such as boiling point and solubility, can also differ due to variations in intermolecular forces. uobaghdad.edu.iq While these differences might be subtle, they can affect how the molecule interacts with its environment. The separation and discrimination of positional isomers of substituted indoles are therefore important analytical challenges. nih.gov

Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can modulate the lipophilicity and steric bulk of the molecule. While this may not drastically alter the electronic contribution of the oxygen atom to the aromatic system, the increased size of the alkyl chain can influence solubility and how the molecule fits into a binding pocket.

| Alkoxy Group | Potential Impact on Properties |

|---|---|

| Methoxy (-OCH3) | Baseline lipophilicity and steric bulk. |

| Ethoxy (-OCH2CH3) | Increased lipophilicity and steric hindrance compared to methoxy. |

| Propoxy (-OCH2CH2CH3) | Further increase in lipophilicity and steric profile. |

| Isopropoxy (-OCH(CH3)2) | Branched alkyl group, introducing a different steric shape. |

The electronic nature of the indoline core can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH2) or alkyl groups, increase the electron density of the aromatic ring system. This generally enhances the nucleophilicity of the indole core, making it more reactive towards electrophiles. acs.org In contrast, EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring. This deactivation makes the ring less susceptible to electrophilic attack but can increase the reactivity of other parts of the molecule. researchgate.net

The position of these groups is also critical. For example, an EWG at the 5-position of an indole has been shown to decrease affinity for certain biological targets, while the effect can be interdependent with other substituents on the molecule. nih.gov Both EDGs and EWGs have been shown to be well-tolerated in various reactions involving the indole scaffold, allowing for the synthesis of a diverse range of derivatives. acs.orgacs.org Theoretical studies have been employed to understand the activating and deactivating abilities of different substituents on the indole ring. acs.org

| Substituent Type | Example Groups | Effect on Indoline Core |

|---|---|---|

| Electron-Donating (EDG) | -NH2, -OH, -OCH3, -CH3 | Increases electron density, enhances nucleophilicity. |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3, -COOR | Decreases electron density, reduces nucleophilicity. |

Substitution at the Indoline N1-Position: Design of Novel Acyl and Alkyl Analogs

The N1-position of the indoline ring is a primary site for chemical modification. Replacing the chloroacetyl group with other acyl or alkyl substituents can significantly alter the molecule's steric and electronic properties.

N-acylation of indoles can be achieved using various reagents, including acyl chlorides and thioesters. nih.govbeilstein-journals.org The nature of the acyl group can influence the chemical properties of the resulting N-acylindole. For instance, bulky acyl groups can impose steric constraints that affect the conformation of the molecule. The electronic properties of the acyl group can also modulate the electron density of the indoline nitrogen.

N-alkylation introduces different structural features compared to N-acylation. Alkyl groups are generally electron-donating and can increase the basicity of the nitrogen atom, although in the case of indoline, the nitrogen's lone pair is involved in the aromatic system. The synthesis of N-alkylindoles is a well-established area of research, with various methods available to introduce a wide range of alkyl substituents. mdpi.com The length and branching of the alkyl chain can be varied to probe steric requirements and hydrophobic interactions. Studies on N(1)-alkylindole derivatives have shown that these modifications can lead to potent and selective ligands for biological targets. nih.gov

Conformational Analysis of Indolin-1-yl Ethanone (B97240) Scaffolds and its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to interact with other molecules, a process known as molecular recognition. libretexts.org For indolin-1-yl ethanone derivatives, the flexibility of the molecule is largely determined by rotation around single bonds, particularly the bond connecting the ethanone group to the indoline nitrogen.

The orientation of the acyl group relative to the indoline ring can be influenced by steric and electronic factors. Bulky substituents on either the acyl group or the indoline ring can restrict rotation and favor certain conformations. The planarity of the N-acyl group with the indole ring is a key conformational feature.

The conformation of the molecule has direct implications for its ability to bind to a biological target. A molecule must adopt a specific conformation to fit into a binding site and form favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The indole scaffold itself can participate in various non-covalent interactions, including N-H...π interactions. researcher.life Therefore, understanding the conformational preferences of indolin-1-yl ethanone derivatives is essential for designing molecules with specific molecular recognition properties.

Computational Chemistry and Molecular Modeling of 2 Chloro 1 6 Methoxyindolin 1 Yl Ethanone

Quantum Chemical Investigations of Electronic Structure, Stability, and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. mdpi.com These calculations can determine the ground-state electron density, from which all ground-state properties can be derived. mdpi.com For 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone, DFT calculations using a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

Key parameters derived from these investigations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In this compound, the electronegative oxygen and chlorine atoms are expected to be regions of negative potential (nucleophilic), while hydrogen atoms and the carbonyl carbon adjacent to the chlorine would show positive potential (electrophilic). This information is crucial for predicting how the molecule will interact with biological targets or other reactants. nih.gov

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons |

Mechanistic Studies of Synthetic and Transformational Reactions Involving the Compound through Computational Approaches

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the study of transition states and intermediates that are often difficult to observe experimentally. nih.gov The synthesis of this compound, likely proceeding via the N-acylation of 6-methoxyindoline (B1368176) with 2-chloroacetyl chloride, can be modeled to understand its kinetics and thermodynamics.

Using DFT, the entire reaction pathway can be mapped. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. By comparing the energies of reactants, transition states, and products, a comprehensive energy profile can be constructed. This can help optimize reaction conditions, such as temperature and solvent, to improve yield and reduce byproducts.

Similarly, computational models can predict the outcomes of transformational reactions. For instance, the chloroacetyl group is a reactive handle for nucleophilic substitution. mdpi.com Quantum chemical calculations can model the reaction of this compound with various nucleophiles. By calculating the activation barriers for substitution at the alpha-carbon, researchers can predict the feasibility and regioselectivity of such transformations, guiding further synthetic efforts. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand (the compound) might bind to a biological target, such as a protein or enzyme, and the stability of the resulting complex. nih.govorientjchem.org

Molecular docking involves placing the ligand into the binding site of a target protein in various conformations and orientations. e-nps.or.kr A scoring function then estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a stronger interaction. nih.govekb.eg This process can identify the most probable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. e-nps.or.krnih.gov

Following docking, MD simulations are used to assess the dynamic stability of the predicted complex over time (e.g., nanoseconds). nih.gov MD simulations treat the entire system as flexible and simulate the movements of atoms based on a force field. orientjchem.org Key analyses from MD simulations, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm whether the ligand remains stably bound in the active site. nih.gov

The presence of a chloroacetyl group in this compound makes it a potential covalent inhibitor. This functional group is an electrophilic "warhead" that can react with nucleophilic amino acid residues (like serine, cysteine, or histidine) in an enzyme's active site to form a permanent covalent bond, leading to irreversible inhibition.

Human carboxylesterases (hCEs), which are serine hydrolases, are one such potential target. nih.gov The catalytic serine residue in the active site of hCE1 or hCE2 could attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable acyl-enzyme intermediate. nih.govnih.gov

Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are ideal for studying such bond-forming events. In a QM/MM simulation, the reactive site (the ligand's warhead and the key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This approach allows for the calculation of the reaction energy profile for covalent bond formation, identifying the transition state and activation energy, thereby providing a detailed mechanistic understanding of the inhibition process. nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov Identifying these allosteric sites is a significant challenge that computational methods are well-suited to address.

Molecular dynamics simulations can reveal "cryptic" allosteric pockets that are not apparent in static crystal structures but may open dynamically. nih.govnih.gov By simulating the protein's natural motions, these potential binding sites can be identified. Subsequently, computational techniques like blind docking, where the ligand is docked against the entire surface of the protein, can be used to see if this compound shows a preference for any of these cryptic sites.

Once a potential allosteric site is identified, targeted docking and MD simulations can characterize the binding pose, affinity, and stability of the complex. nih.gov These studies can reveal how the binding of the allosteric modulator might induce conformational changes in the protein that are transmitted to the orthosteric site, thereby modulating its activity. nih.govresearchgate.net

Advanced Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to validate theoretical models against experimental data. nih.gov Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately calculate properties that correspond to various spectroscopic techniques. researchgate.net

For this compound, DFT calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

IR Spectra: Vibrational frequencies can be computed to help assign peaks in an experimental IR spectrum, such as the characteristic carbonyl (C=O) stretch.

UV-Vis Spectra: TD-DFT can predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to the peaks in a UV-Vis spectrum. researchgate.net

A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model (the chosen method and basis set). This validated model can then be reliably used to predict other properties like reactivity and biological interactions. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Property | Predicted Value | Experimental Value |

| ¹H NMR (-CH₂Cl proton) | δ 4.65 ppm | δ 4.71 ppm |

| ¹³C NMR (C=O carbon) | δ 189.5 ppm | δ 188.9 ppm |

| IR Frequency (C=O stretch) | 1695 cm⁻¹ | 1688 cm⁻¹ |

| UV-Vis (λmax) | 298 nm | 302 nm |

Academic Applications and Research Impact of 2 Chloro 1 6 Methoxyindolin 1 Yl Ethanone in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is a valuable intermediate in organic synthesis due to the reactive nature of its α-haloketone functional group. nih.govnih.gov The electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for a wide range of chemical transformations, establishing it as a key building block for more complex molecular structures. nih.govmdpi.com

Precursor in the Synthesis of Diverse Pharmaceutical and Agrochemical Candidates

The indoline (B122111) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The chloroacetyl group attached to the indoline nitrogen provides a reactive handle for introducing various substituents and building complex molecular architectures. This makes the compound a key precursor in the synthesis of potential pharmaceutical and agrochemical agents.

For instance, the chloroacetyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities. This versatility is crucial in the drug discovery process, where the systematic modification of a lead compound is necessary to optimize its pharmacological properties. The 6-methoxy substituent on the indoline ring can also influence the biological activity and metabolic stability of the final products.

The reactivity of the α-chloro ketone moiety allows for its participation in various cyclization reactions, leading to the formation of heterocyclic systems that are often found in bioactive molecules. These reactions can be used to construct fused ring systems or to introduce spirocyclic centers, further expanding the chemical space accessible from this intermediate.

Below is a table summarizing the key structural features of this compound and their relevance in the synthesis of potential pharmaceutical and agrochemical candidates.

| Structural Feature | Synthetic Utility | Relevance to Bioactive Molecules |

| Indoline Scaffold | Core structure for further elaboration. | A privileged scaffold in medicinal chemistry, found in various approved drugs. |

| 6-Methoxy Group | Influences electronic properties and metabolic stability. | Can modulate binding affinity and pharmacokinetic properties of the final compound. |

| α-Chloro Ketone | Reactive site for nucleophilic substitution and cyclization reactions. | Allows for the introduction of diverse functional groups and the construction of complex heterocyclic systems. |

Building Block for Fused and Spirocyclic Heterocyclic Architectures

The dual functionality of this compound, possessing both an electrophilic α-carbon and a nucleophilic indoline nitrogen (after potential N-deacylation or participation of the aromatic ring), makes it an ideal precursor for constructing complex heterocyclic systems. nih.gov Specifically, it serves as a valuable building block for both fused and spirocyclic architectures, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can lead to high binding affinity and selectivity for biological targets. nih.govresearchgate.net

Fused heterocyclic systems can be synthesized through intramolecular cyclization reactions. For example, after substitution of the chlorine atom with a suitable nucleophile that is tethered to the indoline ring, a subsequent cyclization can lead to the formation of a new ring fused to the indoline core. The nature of the nucleophile and the reaction conditions will determine the size and type of the resulting fused ring.

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, can also be accessed using this building block. nih.gov One common strategy involves a reaction with a bifunctional reagent where one functional group reacts with the α-chloro ketone and the other participates in a cyclization event involving the indoline ring or a substituent. The construction of such spirocyclic scaffolds is particularly valuable for exploring novel chemical space in drug discovery programs. nih.gov

The following table provides examples of the types of heterocyclic architectures that can be conceptually derived from this compound.

| Heterocyclic Architecture | Synthetic Strategy | Potential Application |

| Fused Indoline Derivatives | Intramolecular cyclization following nucleophilic substitution. | Core structures for novel pharmaceutical agents. |

| Spiro-indoline Compounds | Reaction with bifunctional reagents leading to spirocyclization. | Scaffolds for creating libraries of diverse compounds for biological screening. nih.gov |

Development of Chemical Biology Probes and Covalent Inhibitors for Biological System Interrogation

The electrophilic nature of the α-chloro ketone moiety in this compound makes it a suitable warhead for the design of covalent inhibitors and chemical biology probes. nih.gov Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition. nih.gov This is particularly advantageous for targeting proteins with shallow binding pockets or for achieving high selectivity.

In the context of chemical biology, probes based on this scaffold can be used to identify and study the function of specific proteins in complex biological systems. The 6-methoxyindolinyl group can provide a basis for selective recognition of a target protein, while the α-chloro ketone can covalently label the protein for subsequent identification and analysis. This approach is instrumental in target validation and understanding the mechanism of action of bioactive compounds.

The reactivity of the α-chloro ketone can be tuned by modifying the electronic properties of the indoline ring. The electron-donating nature of the methoxy (B1213986) group can influence the electrophilicity of the warhead, allowing for a degree of control over the covalent modification of the target protein.

The table below outlines the potential applications of this compound in the development of chemical biology tools.

| Application | Mechanism of Action | Research Impact |

| Covalent Inhibitors | Irreversible binding to a target protein via the α-chloro ketone warhead. | Potent and sustained inhibition of enzyme activity; potential for high selectivity. nih.gov |

| Chemical Biology Probes | Covalent labeling of target proteins for identification and functional studies. | Target deconvolution, understanding drug-target interactions, and elucidating biological pathways. escholarship.org |

Contributions to Sustainable Chemical Synthesis Methodologies and Atom Economy

The use of versatile building blocks like this compound can contribute to more sustainable synthetic practices. By providing a pre-functionalized core structure, it can reduce the number of synthetic steps required to access complex target molecules, thereby minimizing waste and energy consumption.

Furthermore, the reactions involving the α-chloro ketone moiety are often high-yielding and can be performed under relatively mild conditions. This aligns with the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. The development of catalytic methods for the synthesis and subsequent transformations of this intermediate can further enhance its sustainability profile by reducing the need for stoichiometric reagents.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, can also be improved by utilizing this building block. Reactions such as cycloadditions or tandem reactions initiated by the α-chloro ketone can lead to the rapid construction of molecular complexity with high atom economy.

The following table summarizes the potential contributions of this compound to sustainable chemistry.

| Green Chemistry Principle | Contribution |

| Step Economy | Reduces the number of synthetic steps to complex molecules. |

| Energy Efficiency | Many reactions can be performed under mild conditions. |

| Atom Economy | Enables the design of reactions that maximize the incorporation of reactant atoms into the final product. |

| Catalysis | Potential for the development of catalytic transformations. |

Future Research Directions and Potential Innovations for Indoline-Based Alpha-Halo Ketones

The synthetic utility of this compound and related indoline-based alpha-halo ketones is far from fully explored. Future research in this area is likely to focus on several key directions.

One promising avenue is the development of novel catalytic enantioselective transformations. The introduction of chirality into molecules is of paramount importance in medicinal chemistry, and the development of methods to control the stereochemistry of reactions involving the α-chloro ketone would significantly enhance the value of this building block.

Another area of potential innovation lies in the application of this intermediate in the synthesis of novel materials and functional molecules. The indoline scaffold has interesting photophysical and electronic properties that could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Furthermore, the exploration of new reaction pathways for the α-chloro ketone moiety could lead to the discovery of unprecedented molecular architectures. For example, the use of photoredox catalysis or electrochemical methods could enable transformations that are not accessible through traditional thermal reactions.

Finally, the expansion of the "warhead toolbox" for covalent inhibitors is an active area of research. nih.gov Investigating the reactivity of indoline-based alpha-halo ketones with different nucleophilic amino acid residues beyond cysteine could lead to the development of new classes of covalent inhibitors with unique target profiles.

The table below highlights potential future research directions.

| Research Area | Potential Innovation |

| Asymmetric Catalysis | Development of enantioselective methods for the synthesis of chiral indoline derivatives. |

| Materials Science | Application in the synthesis of functional organic materials. |

| Novel Reaction Methodologies | Exploration of photoredox and electrochemical transformations. |

| Covalent Inhibitor Design | Expansion of the scope of targetable amino acid residues. |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone?

The synthesis typically involves alkylation or acylation reactions. A biphasic liquid–solid system (e.g., dry acetone with potassium carbonate and KI catalyst) is effective for coupling chloroacetyl derivatives with amines or heterocyclic precursors. For example, 2-chloroacetyl chloride can react with 6-methoxyindoline under controlled conditions (0–60°C) to form the target compound. Reaction progress is monitored via HPLC, and purification involves recrystallization or column chromatography . Modifications to the indoline core (e.g., methoxy group positioning) require tailored protecting group strategies to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization employs:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments.

- LC/MS : For molecular weight verification and purity assessment (>95% by HPLC).

- Elemental analysis (C, H, N) : To validate stoichiometry.

Crystallographic methods (e.g., SHELX programs) resolve ambiguities in structural elucidation, particularly for stereochemical assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for alkylation steps in its synthesis?

Key parameters include:

- Temperature : Maintaining 60°C minimizes byproduct formation during nucleophilic substitution .

- Solvent system : Biphasic systems (e.g., DCM/aqueous NaOH) enhance reactivity while stabilizing intermediates.

- Catalysts : KI accelerates alkylation via a halogen-exchange mechanism .

Methodological adjustments should be guided by real-time HPLC monitoring to track intermediate conversions .

Q. How do electronic effects of the methoxy group influence reactivity in derivatization?

The methoxy group’s electron-donating nature increases electron density on the indoline ring, directing electrophilic substitution to specific positions (e.g., C-4 or C-5). This impacts subsequent reactions, such as nucleophilic additions to the carbonyl group or cross-coupling reactions. Comparative studies with methyl or halogen substituents (e.g., 6-methylindole derivatives) reveal distinct reactivity patterns, underscoring the need for tailored synthetic strategies .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between NMR and mass spectral data are addressed by:

- Multi-nuclear NMR : 2D experiments (e.g., COSY, HSQC) clarify coupling patterns.

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous bond-length and angle data .

- Computational modeling : Density Functional Theory (DFT) calculations predict spectral profiles for comparison with experimental results .

Q. How can enzymatic methods enhance stereoselectivity in derivative synthesis?

Biocatalytic reduction of analogous chloroethanones (e.g., using Acinetobacter sp.) achieves high enantiomeric excess (>99.9% ee) under optimized buffer conditions (pH 7.6, 0.05–0.2 M phosphate). Enzyme activity is sensitive to pH-dependent membrane permeability and ionic strength, requiring systematic screening of reaction parameters . Immobilization or directed evolution of enzymes further improves stability and selectivity .

Q. What computational tools predict physicochemical properties for this compound?

- XLogP : Estimates hydrophobicity (experimental XLogP ~1.1 for similar indole derivatives) .

- Topological Polar Surface Area (TPSA) : Predicts membrane permeability (e.g., TPSA = 62.3 Ų suggests moderate bioavailability) .

- Molecular dynamics simulations : Model solubility and aggregation behavior in biological matrices .

Q. How is the compound’s biological activity assessed in preclinical studies?

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; cytotoxicity using MTT assays on cancer cell lines.

- Mechanistic studies : HDAC inhibition assays (via fluorogenic substrates) or binding affinity measurements (SPR, ITC) .

- Metabolic stability : Liver microsome studies evaluate pharmacokinetic profiles .

Methodological Notes

- Synthetic protocols prioritize reproducibility, with strict adherence to anhydrous conditions for moisture-sensitive intermediates .

- Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for community validation .

- Biological assays require negative controls (e.g., unsubstituted indoline derivatives) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.